Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate: is a compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives often involves the formation of the quinoline ring system through various cyclization reactions. For instance, the synthesis of diethyl 4-hydroxyquinoline-2,3-dicarboxylate, a related compound, was achieved starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, which underwent intramolecular cyclization to form the target ring system. Similarly, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives were synthesized from commercially available 2-aminobenzoic acids through a two-step process involving the formation of isatoic anhydrides and subsequent reaction with the sodium enolate of ethyl acetoacetate.
Industrial Production Methods: Industrial production methods for quinoline derivatives typically involve large-scale cyclization reactions under controlled conditions. For example, the synthesis of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate can be achieved by reacting this compound with oxalyl chloride in chloroform, followed by heating at 65°C for 2.5 hours .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate can undergo various chemical reactions due to the reactivity of its functional groups. These reactions include oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl group to a hydroxy group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinoline-3-carboxylic acid derivative, while reduction can yield a quinoline-3-methanol derivative.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. The hydroxy and methoxy groups in the compound are expected to influence its electronic properties and interactions with molecular targets.
Comparison with Similar Compounds
- Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
- Diethyl 4-hydroxyquinoline-2,3-dicarboxylate
- Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Uniqueness: Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is unique due to the presence of both hydroxy and methoxy groups, which influence its electronic properties and reactivity. These functional groups make it a valuable intermediate in the synthesis of various quinoline derivatives with diverse biological activities.
Properties
IUPAC Name |
ethyl 7-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-6-8(17-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLDDWJZROMBRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979698 | |
Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-05-1, 63463-15-0 | |
Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71083-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 63463-15-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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